molecular formula C26H50O2 B1583322 2-Ethylhexyl oleate CAS No. 26399-02-0

2-Ethylhexyl oleate

Cat. No.: B1583322
CAS No.: 26399-02-0
M. Wt: 394.7 g/mol
InChI Key: FOKDITTZHHDEHD-CCEZHUSRSA-N
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Scientific Research Applications

2-Ethylhexyl oleate has a wide range of applications in various fields:

Mechanism of Action

Target of Action

The primary target of 2-Ethylhexyl oleate is the enzyme Candida antarctica lipase (CALB) which is immobilized on magnetic poly (styrene-co-divinylbenzene) (STY-DVB-M) . This enzyme plays a crucial role in the synthesis of this compound.

Mode of Action

This compound: is synthesized by the esterification of oleic acid with 2-ethylhexanol, catalyzed by CALB-STY-DVB-M . The influence of acid/alcohol molar ratio and temperature on oleic acid conversion, ester concentration, and productivity was assessed . Excess of one of the reagents resulted in high conversions, but the highest productivities were obtained at the stoichiometric ratio .

Biochemical Pathways

The synthesis of This compound involves the biochemical pathway of esterification, a reaction between an acid and an alcohol, resulting in the formation of an ester . This process is catalyzed by the enzyme CALB-STY-DVB-M .

Pharmacokinetics

The ADME properties of This compound The synthesis of this compound is carried out under mild pressure and temperature conditions , which may influence its bioavailability.

Result of Action

The result of the action of This compound is the production of a long carbon chain molecule widely used as an emollient in cosmetic formulations . The ester also finds application in the pharmaceutical, food, and textile industries . Biodegradability, nontoxicity, low volatility, high spreadability, and chemical stability are some of its main properties .

Action Environment

The action of This compound is influenced by environmental factors such as temperature and the molar ratio of acid to alcohol . Temperatures below 45 °C negatively affected reaction kinetics . The enzyme CALB-STY-DVB-M showed satisfactory performance in the synthesis of this compound, providing oleic acid conversions close to 100%, ester concentration of 450 g L−1, and productivity of 0.5 mmol g−1 h−1 . The biocatalyst holds promise for industrial applications .

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, all sources of ignition should be removed and adequate ventilation should be ensured .

Future Directions

The global 2-Ethylhexyl Oleate market size was US$ million in 2022 and is forecast to a readjusted size of US$ million by 2029 with a CAGR of % during the forecast period 2023-2029 . This suggests a growing market potential for this compound in the coming years.

Biochemical Analysis

Biochemical Properties

2-Ethylhexyl oleate plays a significant role in biochemical reactions, particularly in the synthesis of esters. It interacts with enzymes such as Candida antarctica lipase, which catalyzes its formation. This enzyme immobilized on magnetic poly(styrene-co-divinylbenzene) particles has shown high catalytic power and stability, making it suitable for industrial applications . The interaction between this compound and the lipase involves the hydrolysis of oleic acid and 2-ethylhexanol, followed by esterification to form the final product .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to alter the immune response in non-small cell lung adenocarcinoma by regulating the release of High Mobility Group Box 1 protein (HMGB1), a pro-inflammatory damage-associated molecular pattern protein . This regulation affects the expression of programmed death ligand-1 (PD-L1), a pivotal immune checkpoint target in lung cancer cells and immune cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation. The synthesis of this compound catalyzed by Candida antarctica lipase follows a ping-pong Bi–Bi mechanism, where the enzyme alternates between two substrates, oleic acid and 2-ethylhexanol . This mechanism ensures high efficiency and stability of the enzyme, leading to the successful formation of the ester .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are influenced by factors such as temperature and the presence of catalysts. For instance, Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene) particles has shown a half-life of 739 hours, indicating high stability . Long-term effects on cellular function have been observed, with the biocatalyst maintaining its activity over multiple cycles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, while lower doses may not exhibit significant impact. Studies have shown that the compound is generally non-toxic and biodegradable, making it suitable for various applications

Metabolic Pathways

This compound is involved in metabolic pathways that include enzymatic hydrolysis by pancreatic lipases. These enzymes break down the ester into its constituent fatty acids and alcohols, which are then metabolized through the beta-oxidation pathway to generate energy for the cell . The alcohol component, 2-ethylhexanol, is primarily metabolized in the liver through oxidative steps, ultimately yielding carbon dioxide .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s low water solubility and high spreadability facilitate its distribution in lipid-rich environments . Its localization and accumulation are influenced by its interaction with cellular membranes and lipid transport proteins .

Subcellular Localization

This compound’s subcellular localization is primarily within lipid droplets and cellular membranes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its activity and function .

Preparation Methods

Chemical Reactions Analysis

2-Ethylhexyl oleate primarily undergoes esterification reactions. The esterification of oleic acid with 2-ethylhexanol is catalyzed by lipases, which follow a ping-pong Bi-Bi mechanism . This mechanism involves two substrates and two products, allowing for the estimation of catalyst inhibition by substrates and products .

Common Reagents and Conditions:

    Reagents: Oleic acid, 2-ethylhexanol

    Catalysts: Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene) particles

    Conditions: Solvent-free system, 50°C, 1:1 molar ratio

Major Products:

    Primary Product: this compound

Comparison with Similar Compounds

  • Isopropyl palmitate
  • Diisononyl adipate

2-Ethylhexyl oleate’s unique combination of properties and its environmentally friendly production methods make it a valuable compound in multiple industries.

Properties

CAS No.

26399-02-0

Molecular Formula

C26H50O2

Molecular Weight

394.7 g/mol

IUPAC Name

2-ethylhexyl (E)-octadec-9-enoate

InChI

InChI=1S/C26H50O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h14-15,25H,4-13,16-24H2,1-3H3/b15-14+

InChI Key

FOKDITTZHHDEHD-CCEZHUSRSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CC)CCCC

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC

26399-02-0

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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